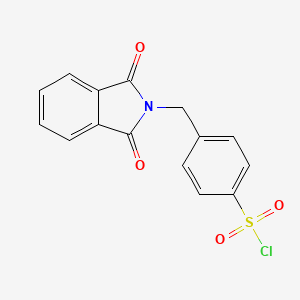
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are widely recognized for their presence in various natural products, pharmaceuticals, pesticides, and industrial materials. The specific structure of this compound includes an iodine atom, a ketone group, and a carboxylic acid group, making it a compound of interest in synthetic chemistry and medicinal research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One notable method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized through the aforementioned method provides easy access to various substituted nicotinates, which can be further modified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom and the ketone group play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Lacks the iodine atom but shares the core structure.
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a similar pyridine-like ring structure with different substituents.
5-Iodo-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid: Contains additional substituents on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, including the iodine atom, ketone group, and carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H4INO3 |
|---|---|
Poids moléculaire |
265.01 g/mol |
Nom IUPAC |
5-iodo-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Clé InChI |
AZGAIXPOAKUPJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



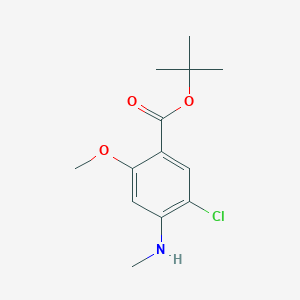

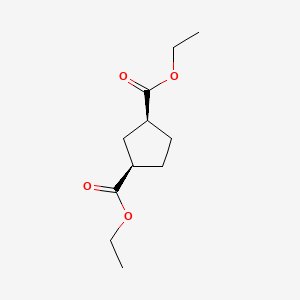
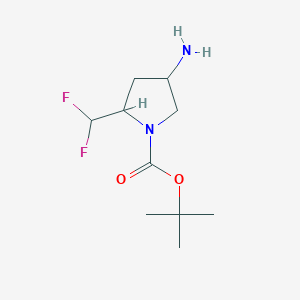
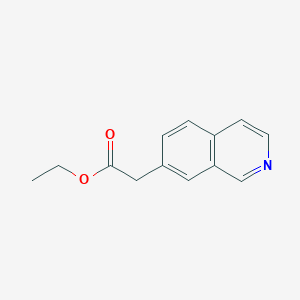

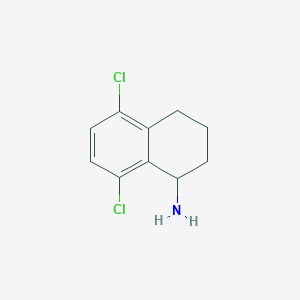
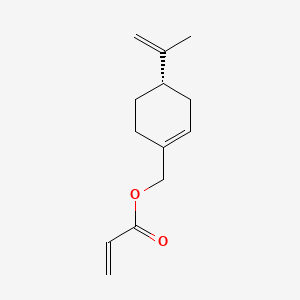

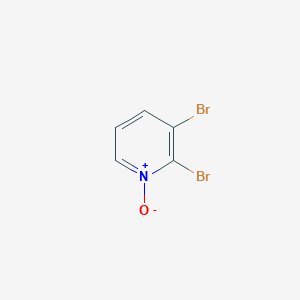
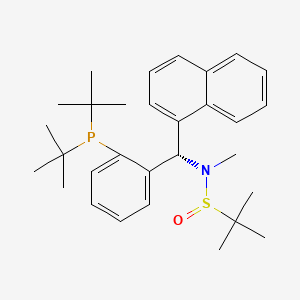
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
